molecular formula C19H25N3O2 B12770965 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- CAS No. 88442-92-6

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)-

Katalognummer: B12770965
CAS-Nummer: 88442-92-6
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: HAYBIUYGYQDHDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- is a complex organic compound that features a piperazine ring and a pyrrolo(1,2-a)(4,1)benzoxazepine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- is unique due to its specific combination of the piperazine and pyrrolo(1,2-a)(4,1)benzoxazepine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

88442-92-6

Molekularformel

C19H25N3O2

Molekulargewicht

327.4 g/mol

IUPAC-Name

2-[4-(4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-1-ylmethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C19H25N3O2/c23-12-11-20-7-9-21(10-8-20)13-17-5-6-18-15-24-14-16-3-1-2-4-19(16)22(17)18/h1-6,23H,7-15H2

InChI-Schlüssel

HAYBIUYGYQDHDC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)CC2=CC=C3N2C4=CC=CC=C4COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.